molecular formula C9H14N2 B7810723 5-cyclopropyl-1-propyl-1H-pyrazole

5-cyclopropyl-1-propyl-1H-pyrazole

Cat. No.: B7810723
M. Wt: 150.22 g/mol
InChI Key: NNCRLDCJMHATEV-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-propyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with cyclopropyl and propyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with 1-propyl-1,3-diketone under acidic conditions. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate cyclization and formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Saturated pyrazole derivatives.

    Substitution: Halogenated or alkylated pyrazoles.

Scientific Research Applications

5-cyclopropyl-1-propyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-1H-pyrazole
  • 5-cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl ester
  • 3,5-dimethylpyrazole

Uniqueness

5-cyclopropyl-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for targeted applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

5-cyclopropyl-1-propylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-7-11-9(5-6-10-11)8-3-4-8/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRLDCJMHATEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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